![molecular formula C15H12ClNO3 B2740370 Methyl 4-[(4-chlorobenzoyl)amino]benzoate CAS No. 39799-72-9](/img/structure/B2740370.png)
Methyl 4-[(4-chlorobenzoyl)amino]benzoate
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Description
“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is a chemical compound . It is used as a reagent in the synthesis of selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .
Synthesis Analysis
The synthesis of “Methyl 4-[(4-chlorobenzoyl)amino]benzoate” involves complex chemical reactions . It has been used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Molecular Structure Analysis
The molecular formula of “Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is C15H12ClNO3 . The structure of this compound can be represented as a combination of a benzoyl group, an amino group, and a methyl ester group .Chemical Reactions Analysis
“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is involved in various chemical reactions. For instance, the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide has been studied .Physical And Chemical Properties Analysis
“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is a solid at room temperature . Its melting point is 110-111 °C . The compound has a molecular weight of 151.16 .Safety and Hazards
“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKHKQDVYXZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-chlorobenzoyl)amino]benzoate |
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